molecular formula C30H24N2O4S3 B11654418 2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11654418
M. Wt: 572.7 g/mol
InChI Key: LCAQOZVPGVQGSD-UHFFFAOYSA-N
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Description

2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring multiple functional groups, including methoxy, dimethyl, sulfanyl, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, including the formation of the quinoline and isoindole rings. Key steps may include:

    Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.

    Formation of the Isoindole Ring: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.

    Final Assembly: The final compound is assembled through condensation reactions involving the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Isoindole Derivatives: Compounds featuring the isoindole ring.

Uniqueness

The uniqueness of 2-(1-{6-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-1-OXO-3-PHENYLPROPAN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H24N2O4S3

Molecular Weight

572.7 g/mol

IUPAC Name

2-[1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C30H24N2O4S3/c1-30(2)25-23(29(37)39-38-25)20-14-9-15-22(36-3)24(20)32(30)28(35)21(16-17-10-5-4-6-11-17)31-26(33)18-12-7-8-13-19(18)27(31)34/h4-15,21H,16H2,1-3H3

InChI Key

LCAQOZVPGVQGSD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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